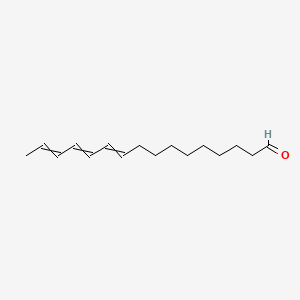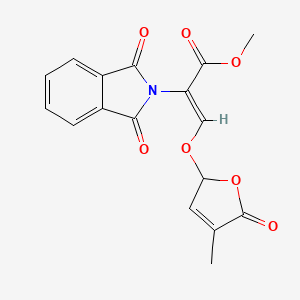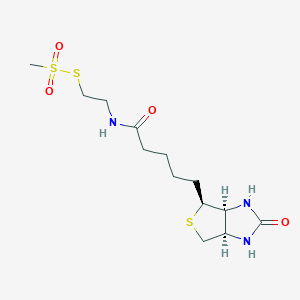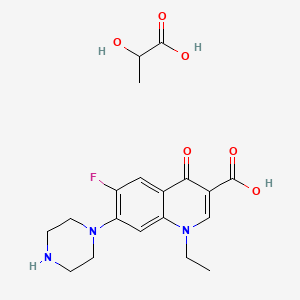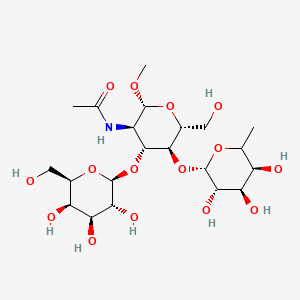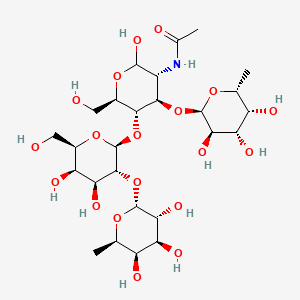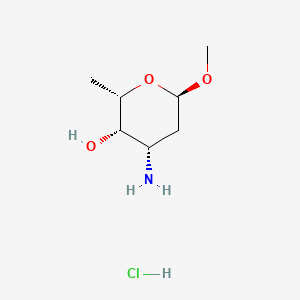
Benzyl 4,6-O-benzylidene-α-D-mannopyranoside
Vue d'ensemble
Description
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound used to study a multitude of ailments entangled in the intricate pathways of mannose .
Synthesis Analysis
The synthesis of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves several steps. One method involves the reductive opening of 4,6-O-benzylidene acetals of hexapyranosides using NaBH3CN-HCl, yielding 6-O-benzyl product 4,6-O-benzylidene acetals . Another method involves the treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-mannopyranoside S-oxide with triflic anhydride and 2,6-di-tert-butyl-4-methylpyridine in CH(2)Cl(2) at -78 degrees C .Molecular Structure Analysis
The Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside molecule contains a total of 51 bond(s). There are 29 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 2 secondary alcohol(s), and 4 ether(s) (aliphatic) .Chemical Reactions Analysis
The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-glucoside and methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannopyranoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Physical and Chemical Properties Analysis
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound with the molecular formula C20H22O6 .Applications De Recherche Scientifique
Bloc de Construction Chiral
Ce composé est utilisé comme bloc de construction chiral dans la synthèse de divers sucres. Sa structure permet la création de molécules de sucre complexes avec des propriétés optiques spécifiques, essentielles dans des domaines comme les produits pharmaceutiques où la chiralité d'une molécule peut déterminer son efficacité .
Intermédiaire en Synthèse Chimique
Il sert d'intermédiaire important dans la préparation de différents sucres et autres molécules organiques complexes. Son rôle est crucial dans les processus synthétiques en plusieurs étapes où la précision et la capacité à former des liaisons spécifiques sont nécessaires .
Recherche Pharmaceutique
En recherche pharmaceutique, ce composé est utilisé pour étudier une multitude de maux impliquant des voies liées au mannose. Il aide à comprendre les interactions biochimiques et assiste les processus de développement de médicaments .
Recherche en Protéomique
Le composé est également un produit pour la recherche en protéomique, contribuant à l'étude des protéines et de leurs fonctions. Ceci est essentiel pour comprendre les maladies au niveau moléculaire et développer des thérapies ciblées .
Synthèse d'Oligosaccharides
Il est largement appliqué dans la synthèse d'oligosaccharides, qui sont des glucides composés d'un petit nombre de monosaccharides. Ceux-ci sont importants pour divers processus biologiques et ont des applications dans la création d'agents thérapeutiques .
Formation de Glycoconjugués
This compound est utilisé dans la formation de glycoconjugués, des molécules qui consistent en un glucide attaché à une protéine ou à un lipide. Ceux-ci sont importants dans les processus de reconnaissance cellulaire-cellulaire et ont des implications en immunologie et en développement de vaccins .
Ouvertures Réductrices Régiosélectives
Le composé est impliqué dans les ouvertures réductrices régiosélectives d'acétals, une méthode importante en chimie des glucides. Ce processus permet une modification sélective des molécules de sucre, ce qui est essentiel pour créer des agents thérapeutiques spécifiques .
Création de Nouveaux Centres Chiraux
Lors de la formation d'acétals benzylidéniques, un nouveau centre chiral est formé. Cette propriété est exploitée en chimie synthétique des glucides pour créer des molécules avec la stéréochimie souhaitée, ce qui peut influencer l'activité biologique .
Safety and Hazards
When handling Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound used to study a multitude of ailments entangled in the intricate pathways of mannose
Mode of Action
It is known to be an important intermediate in the preparation of various sugars .
Biochemical Pathways
The compound plays a role in the biochemical pathways of mannose . Mannose is a type of sugar that has various functions in human metabolism, including contributing to the glycosylation of certain proteins.
Result of Action
As an intermediate in the preparation of various sugars, it may contribute to the synthesis of these compounds and their subsequent biological effects .
Action Environment
The action, efficacy, and stability of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside can be influenced by various environmental factors. For instance, it is soluble in Chloroform and Ethyl Acetate , and it should be stored at -20° C to maintain its stability . Avoiding dust formation, mist, gas or vapours, and contact with skin and eye is recommended for safety .
Propriétés
IUPAC Name |
(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-LOZDCHMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199389 | |
| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40983-94-6 | |
| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40983-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the glycosylation reactions involving Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) as described in the research?
A1: The research highlights the use of Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) in synthesizing disaccharides structurally related to natural carbohydrates. [] This is significant because it provides a pathway for creating complex sugars found in biologically relevant molecules like the O-specific polysaccharide of Salmonella typhimurium. The study investigates various reaction conditions and glycosyl donors, revealing how subtle changes can influence the stereochemical outcome (alpha vs. beta linkage) of the resulting disaccharides. This control over glycosidic bond formation is crucial for synthesizing well-defined oligosaccharides for biological and pharmaceutical applications.
Q2: How does the conformation of the disaccharides synthesized from compound 13 relate to their biological activity?
A2: The research utilizes hard sphere calculations and high field NMR data to determine the conformation of the deprotected disaccharides. [] Understanding the three-dimensional shape of these molecules is essential because it dictates how they interact with biological targets like enzymes and receptors. While the study doesn't explicitly investigate biological activity, knowing the disaccharide conformation can be a starting point for further research into structure-activity relationships.
Q3: Can you explain the role of Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside derivatives in synthesizing more complex oligosaccharides?
A3: The synthesis of a trisaccharide related to an antigen from E. coli O 126 utilizes a derivative of this compound. [] This demonstrates the use of such compounds as building blocks in constructing larger carbohydrate chains. The benzylidene and benzyl protecting groups play a crucial role in directing the regioselectivity of the glycosylation reaction, ensuring that the desired linkage is formed.
Q4: Are there any known analytical techniques used to characterize and quantify this compound and its derivatives?
A4: The research relies heavily on ¹H NMR spectroscopy for determining anomeric ratios of synthesized disaccharides, highlighting the importance of this technique in carbohydrate chemistry. [] Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




